2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride
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Overview
Description
2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride: is an organic compound with the molecular formula C12H12Cl2O4 It is a derivative of 2,5-dimethoxybenzene, where two acetyl chloride groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride typically involves the reaction of 2,5-dimethoxybenzene with acetyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{2,5-Dimethoxybenzene} + 2 \text{Acetyl chloride} \rightarrow 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride ]
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution: Amides, esters.
Hydrolysis: Carboxylic acids.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: In the industrial sector, 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride can be used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications to modify and functionalize different substrates.
Comparison with Similar Compounds
2,2’-(1,4-Phenylene)diacetyl chloride: Similar structure but lacks the methoxy groups.
2,2’-(2,5-Dihydroxy-1,4-phenylene)diacetyl chloride: Contains hydroxyl groups instead of methoxy groups.
2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronate ester groups instead of acetyl chloride groups.
Uniqueness: The presence of methoxy groups in 2,2’-(2,5-Dimethoxy-1,4-phenylene)diacetyl chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in specific synthetic applications, such as the preparation of complex organic molecules and advanced materials.
Properties
CAS No. |
51053-93-1 |
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Molecular Formula |
C12H12Cl2O4 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
2-[4-(2-chloro-2-oxoethyl)-2,5-dimethoxyphenyl]acetyl chloride |
InChI |
InChI=1S/C12H12Cl2O4/c1-17-9-3-8(6-12(14)16)10(18-2)4-7(9)5-11(13)15/h3-4H,5-6H2,1-2H3 |
InChI Key |
RYGBZTOVWNHBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)Cl)OC)CC(=O)Cl |
Origin of Product |
United States |
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